molecular formula C8H7NO2 B12519657 Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate CAS No. 685563-24-0

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate

Cat. No.: B12519657
CAS No.: 685563-24-0
M. Wt: 149.15 g/mol
InChI Key: YABLZJJMYGHRQI-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H7NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate can be synthesized through the N-alkylation of pyrrole-2-carboxylic acid with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.

    Substitution: Palladium catalysts, copper co-catalysts, and bases like triethylamine.

Major Products

    Oxidation: Formamides.

    Substitution: Substituted alkynes.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the alkyne and ester functional groups. These groups allow the compound to undergo nucleophilic addition, cycloaddition, and other reactions that are crucial in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is unique due to its combination of the pyrrole ring and the prop-2-yn-1-yl ester group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

685563-24-0

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

prop-2-ynyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H7NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h1,3-5,9H,6H2

InChI Key

YABLZJJMYGHRQI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=CN1

Origin of Product

United States

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